prop-1-ene

Resonance energy Carbanion stability Physical organic chemistry

The allyl anion (prop-1-ene, CAS 1724-46-5), formula [CH₂CHCH₂]⁻, is a resonance-stabilized carbanion possessing a delocalized π‑electron system across three carbon atoms. Unlike the neutral propylene molecule (CAS 115-07-1), this species carries a formal negative charge that is distributed between the terminal carbons, conferring a characteristic nucleophilic reactivity profile distinct from localized carbanions.

Molecular Formula C3H5-
Molecular Weight 41.073
CAS No. 1724-46-5
Cat. No. B593750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameprop-1-ene
CAS1724-46-5
Molecular FormulaC3H5-
Molecular Weight41.073
Structural Identifiers
SMILESCC=[CH-]
InChIInChI=1S/C3H5/c1-3-2/h1,3H,2H3/q-1
InChIKeyZEJYUSNKPNYKPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Anion (CAS 1724-46-5, prop-1-ene) – Baseline Identity for Selective Procurement


The allyl anion (prop-1-ene, CAS 1724-46-5), formula [CH₂CHCH₂]⁻, is a resonance-stabilized carbanion possessing a delocalized π‑electron system across three carbon atoms [1]. Unlike the neutral propylene molecule (CAS 115-07-1), this species carries a formal negative charge that is distributed between the terminal carbons, conferring a characteristic nucleophilic reactivity profile distinct from localized carbanions. The combination of charge delocalization and a relatively low electron affinity underpins its synthetic utility as an allyl transfer reagent, while its thermochemical parameters – including an enthalpy of formation ΔfH°(298 K) of 123.00 ± 0.21 kJ mol⁻¹ [2] and a proton affinity of 391 ± 1 kcal mol⁻¹ (experimental) [3] – serve as critical benchmarks for evaluating its behavior in gas-phase and condensed-phase reactions.

Scientific Rationale Against Generic Carbanion Substitution for Allyl Anion (1724-46-5)


Generic substitution of the allyl anion with other carbanions – such as the vinyl anion, n‑propyl anion, or benzyl anion – is unwarranted because their electronic stabilization mechanisms and resultant thermodynamic and kinetic parameters differ fundamentally. Resonance delocalization imparts the allyl anion with a resonance energy of 17–18 kcal mol⁻¹ [1], yet its electron affinity (0.481 eV) is markedly lower than that of the vinyl anion (0.667 eV) [2], indicating that hybridization effects can outweigh pure resonance stabilization. Furthermore, the gas-phase acidity of propene (pKₐ ≈ 40–43) is substantially higher than that of propane (pKₐ ≈ 50) [3], demonstrating that the allyl anion is thermodynamically far more accessible than a saturated carbanion. These parameters translate directly into divergent nucleophilicities, regioselectivities, and metal-binding behaviors, rendering class-level assumptions about “carbanion reactivity” unreliable for experiments where the allyl anion’s specific electronic structure is required.

Quantitative Differential Evidence: Allyl Anion (1724-46-5) vs. Closest Carbanion Analogs


Resonance Stabilization Energy: Allyl Anion vs. Allyl Cation

The resonance stabilization energy of the allyl anion is 17–18 kcal mol⁻¹, approximately 3–4 kcal mol⁻¹ less than that of the allyl cation (20–22 kcal mol⁻¹), as determined by DFT calculations extrapolated to the parent propene system. This difference directly impacts the thermodynamic driving force for reactions in which an allyl intermediate must be generated via deprotonation versus hydride abstraction [1].

Resonance energy Carbanion stability Physical organic chemistry

Electron Affinity: Allyl Anion vs. Vinyl Carbanion

Negative-ion photoelectron spectroscopy reveals that the electron affinity (EA) of the allyl radical – a direct measure of allyl anion stability – is 0.481 ± 0.008 eV, while the vinyl carbanion exhibits a significantly higher EA of 0.667 eV [1]. The lower EA of the allyl system indicates that resonance delocalization alone does not confer superior stability; hybridization effects in the localized vinyl anion outweigh them.

Electron affinity Carbanion stability Photoelectron spectroscopy

Gas-Phase Acidity: Propene (Allyl Anion Precursor) vs. Propane

The pKₐ of propene is approximately 40–43, whereas that of propane is about 50 [1]. This ~7–10 pKₐ unit difference – corresponding to a 10⁷–10¹⁰-fold enhancement in acidity – arises from resonance stabilization of the resulting allyl anion, a stabilization unavailable to the n‑propyl anion. The allyl anion is therefore far more synthetically accessible via deprotonation.

Gas-phase acidity pKₐ Carbanion formation

Proton Affinity: Allyl Anion Experimental vs. Calculated Benchmark

The experimental proton affinity (PA) of the allyl anion, measured by flowing-afterglow kinetics, is 391 ± 1 kcal mol⁻¹, compared to a calculated value of 422.3 kcal mol⁻¹ [1]. The 31 kcal mol⁻¹ discrepancy between theory and experiment underscores the need to use experimentally anchored thermochemical values when designing gas-phase ion–molecule reactions employing allyl anion.

Proton affinity Thermochemistry Flowing afterglow

Allylic C–H Bond Dissociation Enthalpy Defines Synthetic Window

The allylic C–H bond dissociation enthalpy (BDE) of propene, DH298(CH₂=CHCH₂–H), is 88.8 ± 0.4 kcal mol⁻¹ [1]. This is significantly lower than the primary C–H BDE of propane (~101 kcal mol⁻¹), directly reflecting the 12 kcal mol⁻¹ stabilization conferred by allyl radical resonance. The 2‑methylallyl analog exhibits a comparable BDE of 88.3 ± 2.3 kcal mol⁻¹ [1], confirming that the parent allyl system is not uniquely fragile and that its synthetic accessibility via hydrogen-atom abstraction is predictable.

Bond dissociation enthalpy Allylic C–H Radical stability

Regioselectivity Control in Allyl Anion Alkylation: α vs. γ Addition

Unstabilized allyl anion, generated via deprotonation of propene with strong base, undergoes electrophilic attack preferentially at the terminal (γ) carbon, yielding linear allylated products. In sharp contrast, heteroatom-stabilized allyl anions (e.g., α‑chloroallyllithium) exhibit variable α/γ ratios depending on the counterion and solvent, with α‑chloroallyllithium showing enhanced α‑selectivity under specific conditions [1]. The parent allyl anion therefore provides a predictable, synthetically useful γ‑selectivity profile that is distinct from substituted analogs.

Regioselectivity Allyl anion alkylation Synthetic methodology

Evidence-Backed Application Scenarios for Allyl Anion (CAS 1724-46-5) in Research and Industry


Gas-Phase Ion–Molecule Reaction Studies and Mass Spectrometry

The experimentally anchored proton affinity of 391 ± 1 kcal mol⁻¹ and electron affinity of 0.481 eV [1] make the allyl anion a well-characterized reagent for probing proton-transfer kinetics, ion–molecule reaction dynamics, and thermochemical cycles in flowing-afterglow and selected-ion flow-tube (SIFT) instruments. Its moderate basicity, substantially lower than computational predictions (422.3 kcal mol⁻¹), must be accounted for in kinetic modeling [1].

Total Synthesis via Carbonyl Allylation and Homoallylic Alcohol Formation

The parent allyl anion’s predictable γ‑regioselectivity [1], coupled with its weak allylic C–H bond (BDE = 88.8 kcal mol⁻¹) and high gas-phase acidity (pKₐ ≈ 40–43), enables efficient carbonyl allylation to produce linear homoallylic alcohols. This pathway is preferred over heteroatom-stabilized analogs when branched byproducts must be avoided [2].

Computational Benchmarking of Resonance and Inductive Effects

The precisely quantified resonance energy (17–18 kcal mol⁻¹) and the 3–4 kcal mol⁻¹ gap versus the allyl cation [1] make the allyl anion an essential benchmark for validating DFT and wavefunction-based methods that seek to deconvolute resonance, inductive, and polarization contributions to carbanion stability [1].

Organometallic Precursor for Transition-Metal Allyl Complexes

The allyl anion’s unique η³‑coordination capability, arising from its delocalized π‑electron system with four π electrons occupying ψ₁ and ψ₂ molecular orbitals [1], underpins the formation of palladium, nickel, and other transition-metal allyl complexes used in catalytic allylic alkylation. The electron affinity value (0.481 eV) serves as an input for computational ligand design [2].

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